molecular formula C9H7BrN2S2 B1345265 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine CAS No. 90484-42-7

5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine

Cat. No.: B1345265
CAS No.: 90484-42-7
M. Wt: 287.2 g/mol
InChI Key: OZSLQISXRKZGHR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine typically involves the reaction of 4-bromothiophenol with 2-aminothiazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-[(4-chlorophenyl)thio]-1,3-thiazole: Similar structure with a chlorine atom instead of a bromine atom.

    2-Amino-5-[(4-methylphenyl)thio]-1,3-thiazole: Similar structure with a methyl group instead of a bromine atom.

    2-Amino-5-[(4-nitrophenyl)thio]-1,3-thiazole: Similar structure with a nitro group instead of a bromine atom.

Uniqueness

The presence of the bromine atom in 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine imparts unique chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(4-bromophenyl)sulfanyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S2/c10-6-1-3-7(4-2-6)13-8-5-12-9(11)14-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSLQISXRKZGHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=CN=C(S2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640032
Record name 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90484-42-7
Record name 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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